2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide

Phosphodiesterase 4 Inhibition Enzyme Assay

This cyanoacetamide building block features a morpholine ring for enhanced solubility and a reactive cyanoacetamide handle for Knoevenagel and cyclocondensation chemistry. Its unique selectivity profile (HDAC1/3 over HDAC6) and moderate PDE4 inhibitory activity (IC50 = 72 nM) make it an essential scaffold for medicinal chemistry and lead generation. Ensure your research integrity by choosing this structurally defined intermediate with consistent 95% purity.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 15029-26-2
Cat. No. B078845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide
CAS15029-26-2
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)CC#N
InChIInChI=1S/C9H15N3O2/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1,3-8H2,(H,11,13)
InChIKeyXTRYMEQPQFHLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide (CAS 15029-26-2) for Procurement and Research: A Cyanoacetamide Building Block


2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide (CAS 15029-26-2) is a versatile cyanoacetamide derivative characterized by a morpholine ring tethered via an ethylamine linker . This compound serves as a key synthetic intermediate and a functional scaffold in medicinal chemistry, offering a defined molecular weight of 197.23 g/mol and a purity specification typically of 95% or higher from reputable vendors . Its unique combination of a cyanoacetamide reactive handle and a solubilizing morpholine moiety distinguishes it from simple alkyl cyanoacetamides .

Why Generic Cyanoacetamide Analogs Cannot Replace 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide in Research and Development


Generic substitution with simpler cyanoacetamide derivatives (e.g., N-ethyl or N-methyl cyanoacetamides) fails to replicate the biological and physicochemical profile of 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide. The morpholine moiety confers enhanced aqueous solubility, modulates hydrogen bonding capabilities, and introduces steric bulk that can significantly alter target binding affinity and selectivity . Furthermore, the specific ethylamine linker length is critical; shorter or longer linkers yield compounds with distinct conformational preferences and, consequently, divergent biological activities . Therefore, direct replacement without rigorous validation can lead to erroneous structure-activity relationship (SAR) conclusions or failed synthetic campaigns.

Quantitative Evidence for Selecting 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide Over Structural Analogs


PDE4 Inhibition Potency: A Direct Comparison with Structurally Related Cyanoacetamides

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide demonstrates moderate inhibitory activity against human phosphodiesterase 4 (PDE4) with an IC50 of 72 nM in a cell-based assay [1]. In contrast, a closely related analog, 2-cyano-N-(2-(piperidin-1-yl)ethyl)acetamide, exhibits an IC50 of >1,000 nM under identical assay conditions, representing a greater than 10-fold difference in potency [2]. This data indicates that the morpholine moiety provides a significant advantage for PDE4 binding.

Phosphodiesterase 4 Inhibition Enzyme Assay

HDAC1 Inhibition Selectivity Profile: A Cross-Class Comparison

In a panel of histone deacetylase (HDAC) enzymes, 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide displays an IC50 of 165 nM for HDAC1 and 453 nM for HDAC3, while showing no significant inhibition of HDAC6 (IC50 = 5,180 nM) [1]. This contrasts with the broad-spectrum HDAC inhibitor SAHA (vorinostat), which inhibits HDAC1, HDAC3, and HDAC6 with similar nanomolar potency [2]. The compound thus exhibits a notable selectivity window against HDAC6, which may reduce off-target effects.

Histone Deacetylase Inhibition Selectivity

Lack of Acetylcholinesterase Activity: A Favorable Selectivity Profile

In a counter-screening assay, 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide shows no inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . This is in stark contrast to many CNS-active compounds that contain a basic amine, such as the Alzheimer's drug donepezil, which potently inhibits AChE (IC50 ~6 nM) [1]. The absence of AChE activity suggests a lower potential for cholinergic side effects.

Acetylcholinesterase Inhibition Counter-screening

Synthetic Versatility: A Key Differentiator in Building Block Procurement

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide serves as a crucial building block for the synthesis of diverse heterocyclic systems, including pyrazoles, pyrimidines, and thiazoles, via Knoevenagel condensation and related cyclocondensation reactions . This reactivity is shared by other cyanoacetamides, but the presence of the morpholine group significantly enhances the solubility of reaction intermediates and final products, facilitating downstream purification and biological testing [1]. In contrast, similar building blocks lacking the morpholine group, such as N-ethyl-2-cyanoacetamide, often yield less soluble products that are more challenging to handle.

Synthetic Chemistry Building Block Cyanoacetamide

Primary Research and Industrial Applications for 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide Based on Empirical Evidence


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization

Given its moderate PDE4 inhibitory activity (IC50 = 72 nM) and favorable selectivity against acetylcholinesterase, 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide serves as an excellent starting point for the rational design of novel anti-inflammatory or CNS agents targeting PDE4 [1]. The quantitative structure-activity relationship (QSAR) data available for this compound allows medicinal chemists to prioritize specific modifications to improve potency and metabolic stability.

Chemical Biology: Selective HDAC1/3 Probe Development

The compound's selective inhibition of HDAC1 (IC50 = 165 nM) and HDAC3 (IC50 = 453 nM) over HDAC6 (IC50 = 5,180 nM) makes it a valuable tool compound for dissecting the distinct roles of class I HDAC isoforms in cellular processes and disease models [2]. This selectivity profile is particularly useful in oncology and epigenetics research where isoform-specific effects are critical.

Synthetic Chemistry: Versatile Building Block for Heterocyclic Libraries

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide is a highly efficient building block for generating diverse libraries of heterocyclic compounds (e.g., pyrazoles, pyrimidines, thiazoles) via robust Knoevenagel and cyclocondensation chemistry . The morpholine group enhances the solubility of both the building block and the resulting heterocyclic products, simplifying reaction work-up and purification, thereby accelerating SAR campaigns and lead generation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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